molecular formula C12H22O B1430623 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- CAS No. 61301-31-3

5-Nonen-4-one, 2,6,8-trimethyl-, (E)-

Cat. No. B1430623
CAS RN: 61301-31-3
M. Wt: 182.3 g/mol
InChI Key: LQDBBNKHEUWCGE-UHFFFAOYSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C₁₂H₂₂O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H₂,1-5H₃/b11-8+

Synthesis Analysis

This compound serves as a useful intermediate for organic synthesis. It finds application in the synthesis of unsaturated aliphatic ketones .


Molecular Structure Analysis

The molecular structure of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- is characterized by a nonenone backbone with three methyl groups at positions 2, 6, and 8. The (E)-configuration indicates that the double bond is in the trans configuration .


Physical And Chemical Properties Analysis

  • Boiling Point : Information on the boiling point is available in the NIST Chemistry WebBook .

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Molecule Synthesis

    Research demonstrates innovative synthetic routes to complex molecules, such as the creation of dimeric silyllithium and stannyllithium, and trimeric germyllithium without pyrolysis products, showcasing advanced techniques in molecular synthesis (Nanjo, Mochida, & Nanjo, 2004).

  • Metal-Organic Frameworks (MOFs)

    A study on polyoxometalate-based metal-organic frameworks (POMOFs) revealed structural trends, energetics, and high electrocatalytic efficiency for hydrogen evolution reaction, indicating potential applications in catalysis and energy storage (Nohra et al., 2011).

  • Structural Characterization

    Investigations into the structural properties of various chemical compounds, such as dimethylaluminum carboxylato and hydrazonato complexes, contribute to our understanding of molecular geometry and bonding, which is crucial for designing new materials and catalysts (Dickie et al., 2004).

Chemical Reactions and Mechanisms

  • Oxidative Alkylation

    Research on the palladium-catalyzed intramolecular oxidative alkylation of unactivated olefins highlights innovative approaches to forming complex molecular structures, which could have implications for pharmaceutical synthesis and organic chemistry (Pei, Wang, & Widenhoefer, 2003).

  • Antioxidant Synthesis

    The development of novel 3-oxa-chromanol type antioxidants illustrates the ongoing search for new compounds with potential health benefits, highlighting the intersection of organic chemistry and biomedical research (Adelwoehrer et al., 2003).

Future Directions

For more detailed structural information, you can refer to the ChemSpider entry .

properties

IUPAC Name

2,6,8-trimethylnon-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDBBNKHEUWCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nonen-4-one, 2,6,8-trimethyl-, (E)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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